molecular formula C18H13NO2 B13409034 1-Acetamidopyren-6-ol CAS No. 91598-91-3

1-Acetamidopyren-6-ol

Cat. No.: B13409034
CAS No.: 91598-91-3
M. Wt: 275.3 g/mol
InChI Key: VCLWCBGOALUALI-UHFFFAOYSA-N
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Description

1-Acetamidopyren-6-ol is an organic compound with the molecular formula C18H13NO2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an acetamido group and a hydroxyl group attached to the pyrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetamidopyren-6-ol typically involves the acylation of pyrene derivatives. One common method is the reaction of pyrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the acetamido group on the pyrene ring. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Acetamidopyren-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Acetamidopyren-6-ol involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

Uniqueness: 1-Acetamidopyren-6-ol is unique due to the presence of both acetamido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

91598-91-3

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

N-(6-hydroxypyren-1-yl)acetamide

InChI

InChI=1S/C18H13NO2/c1-10(20)19-15-8-4-11-3-7-14-16(21)9-5-12-2-6-13(15)17(11)18(12)14/h2-9,21H,1H3,(H,19,20)

InChI Key

VCLWCBGOALUALI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C=C1

Origin of Product

United States

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